Product packaging for 2-Mes-ADP(Cat. No.:CAS No. 475193-31-8)

2-Mes-ADP

货号: B604956
CAS 编号: 475193-31-8
分子量: 539.23
InChI 键: DYNGCIHMNWOBSU-MSQVLRTGSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Methylthioadenosine diphosphate (2-MeSADP) is an agonist of purinergic P2Y receptors with EC50s of 5.13 and 0.89 nM for human recombinant P2Y1 and P2Y12 receptors, respectively. It also acts as an agonist at rat P2Y1 and P2Y12 and mouse P2Y13 receptors (EC50s = 0.58, 0.89, and 6.2 nM, respectively). It induces platelet aggregation and inhibits cyclic AMP accumulation in platelet-rich plasma stimulated by prostaglandin E1 (PGE1; ) more potently than ADP.>2-MeS-ADP is a purinergic agonist. It acts by displaying selectivity for P2Y1, P2Y12 and P2Y13 receptors and inhibiting cAMP accumulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N5Na3O10P2S B604956 2-Mes-ADP CAS No. 475193-31-8

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNGCIHMNWOBSU-MSQVLRTGSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5Na3O10P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017431
Record name 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475193-31-8
Record name 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of 2 Mes Adp As a Research Tool

2-Mes-ADP is a structural analogue of adenosine (B11128) diphosphate (B83284) (ADP), modified with a methylthio group at the 2-position of the adenine (B156593) ring. ontosight.ai This chemical alteration grants it unique properties, most notably its potent and selective agonist activity at certain P2Y receptors, particularly P2Y1, P2Y12, and P2Y13. ontosight.aimedchemexpress.com This specificity makes this compound an invaluable molecular probe for investigating the physiological and pathological roles of these receptors.

The compound's utility in research is multifaceted. It is widely used to:

Characterize the pharmacological properties of P2Y receptors.

Elucidate the downstream signaling pathways activated by these receptors.

Study physiological processes regulated by purinergic signaling, such as platelet aggregation, inflammation, and neurotransmission. ontosight.ai

Investigate the role of purinergic signaling in various disease states, including cardiovascular disorders and cancer. ontosight.ai

The trisodium (B8492382) salt form of this compound is often used in research due to its enhanced solubility in aqueous solutions, making it suitable for a variety of biochemical and pharmacological experiments. ontosight.ai

Overview of Purinergic Signaling Systems

Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine. nih.govwikipedia.org This signaling system was first proposed in 1972 and is now recognized as a ubiquitous mechanism involved in a vast array of physiological processes. nih.govnih.gov

The key components of the purinergic signaling system include:

Purinergic Receptors: These are cell surface receptors that bind to extracellular nucleotides and nucleosides. They are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP, ADP, and other nucleotides. nih.govresearchgate.net

P2 Receptors: This family is further subdivided into two main types:

P2X receptors: These are ligand-gated ion channels that mediate fast, ionotropic responses. nih.govnih.gov There are seven subtypes of P2X receptors (P2X1-7). nih.gov

P2Y receptors: These are G protein-coupled receptors (GPCRs) that mediate slower, metabotropic responses. nih.govnih.gov There are eight subtypes of P2Y receptors in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). nih.gov

Ectonucleotidases: These are extracellular enzymes that rapidly metabolize nucleotides, thereby terminating the signal. nih.govnih.gov

Purinergic signaling plays a crucial role in both the central and peripheral nervous systems, acting as a cotransmitter in most, if not all, nerves. nih.govresearchgate.net It is also involved in long-term (trophic) processes like cell proliferation, differentiation, and death during development and regeneration. nih.govnih.gov The widespread distribution of purinergic receptors on various cell types underscores their importance in a multitude of physiological and pathophysiological conditions. nih.govresearchgate.net

Historical Development of 2 Mes Adp As a Prototypical Agonist

Purinergic Receptor Subtype Affinity and Selectivity

This compound exhibits a distinct profile of affinity and selectivity across various P2Y receptor subtypes. It is recognized as a potent agonist primarily for the ADP-sensitive P2Y receptors: P2Y1, P2Y12, and P2Y13. nih.gov

P2Y1 Receptor Interactions

This compound is a powerful agonist at the P2Y1 receptor, which is coupled to Gq proteins and mediates processes such as platelet shape change. tandfonline.comnih.gov The potency of this compound at the human P2Y1 receptor has been quantified with a pEC50 value of 8.29. nih.govoup.com In studies using Jurkat cells transfected with the bovine P2Y1 receptor, this compound was the most potent agonist tested for elevating intracellular calcium, with a p[A]50 of 8.3. biorxiv.org Structural studies of the P2Y1 receptor have revealed that the binding of this compound occurs at an upper binding site in the extracellular region of the receptor. oup.com The adenine (B156593) group of the molecule interacts with helices VI and VII, as well as the second and third extracellular loops (ECL2 and ECL3). oup.com Specific residues, including His132, Thr222, and Lys280, have been identified as crucial for the binding of this compound to the P2Y1 receptor through a combination of hydrogen bonds and π-stacking interactions. researchgate.net

P2Y12 Receptor Interactions

The P2Y12 receptor, a key target for antiplatelet drugs, is strongly activated by this compound. nih.gov This receptor is coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase. tandfonline.com this compound demonstrates high affinity for the human P2Y12 receptor, with a reported EC50 value of 5 nM. nih.govoup.com Both ADP and this compound bind to the P2Y1 and P2Y12 receptors, though this compound generally shows a higher affinity for both. tandfonline.com Structural analysis indicates that the binding pocket for this compound in the P2Y12 receptor is spatially distinct from that in the P2Y1 receptor, with only a minor overlap in the phosphate (B84403) binding regions. nih.gov Within the P2Y12 receptor, the adenine ring of this compound is positioned deep within the binding pocket. ashpublications.org A critical interaction involves a hydrogen bond between the 2'-OH of the ribose ring of this compound and the residue His187 in the fifth transmembrane domain (TM5), which is essential for receptor activation. ashpublications.org Arg256 has also been shown to form a hydrogen bond with the α-phosphate of this compound. ashpublications.org

P2Y13 Receptor Interactions

This compound is also a potent agonist for the P2Y13 receptor, which, like P2Y12, is coupled to Gi proteins. nih.govguidetopharmacology.org It has been shown to be more potent than the endogenous agonist ADP in displacing radiolabeled [33P]2MeSADP from the human P2Y13 receptor. nih.govresearchgate.net The affinity of this compound for P2Y13 receptors has been reported with EC50 values of 19 nM for the human receptor and 6.2 nM for the mouse ortholog. nih.govoup.com In some functional assays, however, ADP and this compound have been found to be equipotent at the P2Y13 receptor. nih.govresearchgate.net The P2Y13 receptor shares high sequence homology with the P2Y12 receptor, which is reflected in their similar responsiveness to ADP and its analogs. nih.govresearchgate.net

Other P2Y Receptor Subtypes (e.g., P2Y6)

The interaction of this compound is most prominent with the ADP-selective P2Y receptors. However, its activity at other subtypes has also been investigated. For the rat P2Y6 receptor, which is preferentially activated by UDP, this compound displays a significantly lower potency, with a reported pEC50 of 5.75. nih.govoup.com

Table 1: Affinity of this compound for P2Y Receptor Subtypes

Receptor Subtype Species Parameter Value
P2Y1 Human pEC50 8.29 nih.govoup.com
P2Y1 Bovine p[A]50 8.3 biorxiv.org
P2Y12 Human EC50 5 nM nih.govoup.com
P2Y13 Human EC50 19 nM nih.govoup.com
P2Y13 Mouse EC50 6.2 nM nih.govoup.com

Ligand Binding Characteristics and Kinetics

The binding of this compound to its target receptors has been extensively characterized using radiolabeled versions of the compound, such as [3H]2MeSADP and [33P]2MeS-ADP. These tools have been instrumental in defining the binding properties of P2Y receptors.

High-Affinity Binding Site Characterization

Studies using radiolabeled this compound have consistently demonstrated the presence of a single population of high-affinity binding sites on human platelets, primarily corresponding to the P2Y12 receptor. ashpublications.orgthieme-connect.com For the P2Y12 receptor, binding assays with [33P]2MeS-ADP have shown high affinity, and this binding is potently inhibited by the active metabolite of clopidogrel (B1663587). nih.gov The dissociation constant (KD) for [3H]2MeSADP binding to washed human platelets has been determined to be 0.6 nM. thieme-connect.com

For the P2Y1 receptor, competition binding assays using a radiolabeled antagonist ([125I]MRS2500) revealed an apparent affinity (Ki) for 2MeSADP of 70 nM. unc.edu

The binding kinetics of ticagrelor (B1683153), a P2Y12 antagonist, showed that it binds competitively with [33P]2MeS-ADP, indicating that they share a binding site or have overlapping binding sites. nih.gov Structural data has provided a detailed view of these high-affinity sites. In the P2Y12 receptor, the binding pocket is formed by residues from the transmembrane helices. ashpublications.org The adenine moiety of this compound is located deep within this pocket, while the phosphate groups interact with positively charged residues near the extracellular surface. ashpublications.org In contrast, the agonist binding site in P2Y1R is located more towards the extracellular surface. oup.com The distinct binding poses and interactions within these pockets are responsible for the specific activation mechanisms of each receptor subtype upon binding this compound. oup.com

Table 2: Binding Constants of this compound and Related Ligands

Receptor Radioligand Competing Ligand Parameter Value Cell Type/System
P2Y12 [3H]2MeSADP - KD 0.6 ± 0.2 nM Washed Human Platelets thieme-connect.com
P2Y1 [125I]MRS2500 2MeSADP Ki 70 ± 30 nM Sf9 cells expressing P2Y1R unc.edu
P2Y12 [33P]2MeS-ADP Ticagrelor Ki 4.3 ± 1.3 nM Recombinant Human P2Y12 nih.gov

Competitive Binding Studies with Other Nucleotides

Competitive binding assays are crucial for characterizing the interaction of ligands with their receptors. In the context of this compound, these studies have revealed important details about its binding to the P2Y12 receptor and how it competes with other nucleotides and antagonists.

Radioligand binding studies using tritiated this compound ([³H]this compound) have been instrumental. For instance, the antagonist ticagrelor was found to bind competitively with [³³P]2MeS-ADP with a Ki of 4.3 ± 1.3 nM. capes.gov.brnih.gov However, ticagrelor does not displace [³H]ADP from the receptor, suggesting a non-competitive interaction with ADP and indicating the existence of a separate binding site for this class of antagonists. capes.gov.brnih.gov

Another study identified 2-methylthio-AMP (2MeSAMP) as a preferential antagonist of the ADP receptor coupled to the inhibition of adenylyl cyclase. thieme-connect.com In competition binding studies, 2MeSAMP inhibited the binding of [³H]2MeS-ADP with a Ki of 0.23 ± 0.1 mM. thieme-connect.com This demonstrates that while this compound is a potent agonist, other related molecules can compete for its binding site and act as antagonists.

Furthermore, competition experiments using a radiolabeled antagonist, [³H]PSB-0413, showed that higher concentrations of both ADP and this compound were required to displace the antagonist from platelets with a dysfunctional P2Y12 receptor variant compared to control platelets. ashpublications.org This highlights the utility of competitive binding in identifying functional receptor defects. ashpublications.org

The table below summarizes the key findings from competitive binding studies involving this compound.

RadioligandCompeting LigandReceptor/Cell TypeKey Finding
[³³P]2MeS-ADPTicagrelorRecombinant human P2Y12Competitive binding with a Ki of 4.3 ± 1.3 nM. capes.gov.brnih.gov
[³H]this compound2MeSAMPWashed human plateletsInhibited binding with a Ki of 0.23 ± 0.1 mM. thieme-connect.com
[³H]PSB-0413ADP and this compoundWashed platelets (dysfunctional P2Y12R)Higher concentrations of agonists needed for displacement, indicating reduced affinity. ashpublications.org

Radioligand Applications in Binding Assays

Radiolabeled this compound, particularly [³H]this compound and [³³P]this compound, has been a valuable tool in characterizing the P2Y12 receptor. These radioligands have been used to determine the affinity and density of P2Y12 receptors on various cell types, including human platelets. thieme-connect.comashpublications.org

Saturation binding studies with [³H]this compound on washed platelets have demonstrated a single high-affinity receptor population with a dissociation constant (KD) of 0.6 ± 0.2 nM. thieme-connect.com This high affinity underscores the potency of this compound as a P2Y12R agonist.

Radioligand binding assays have also been crucial in studying receptor variants. In cells expressing a K174E variant of the P2Y12 receptor, binding of [³H]2MeS-ADP was markedly reduced. ashpublications.org Similarly, platelets from individuals with this mutation showed a significant reduction in [³H]2MeS-ADP binding, confirming the functional impairment of the receptor. ashpublications.org

The use of radiolabeled this compound extends to competition binding assays, as discussed previously, where it helps in determining the binding affinities (Ki values) of other unlabeled compounds. capes.gov.brnih.govthieme-connect.com These assays are fundamental in the pharmacological characterization of new potential drugs targeting the P2Y12 receptor.

Structural Basis of Receptor Recognition and Activation

The determination of the crystal structure of the P2Y12 receptor in complex with this compound has provided unprecedented insights into the molecular mechanisms of agonist binding and receptor activation.

X-ray Crystallographic Analysis of this compound-Bound Receptors (e.g., P2Y12R)

The crystal structure of the human P2Y12 receptor bound to its full agonist, this compound, was solved at a resolution of 2.5 Å. nih.govrcsb.orgox.ac.uk This structural information, along with the structure of the receptor bound to the antagonist AZD1283, revealed dramatic conformational changes that occur upon agonist binding. nih.govashpublications.org The agonist-bound structure shows the receptor in a much tighter conformation compared to the antagonist-bound state, with this compound being almost completely enclosed within the receptor. nih.gov

The crystallographic data was collected at the SPring-8 beam line 41XU in Japan. nih.gov The crystals of the P2Y12R-2MeSADP complex diffracted to a resolution of 2.5 to 3.0 Å. nih.gov This high-resolution data allowed for a detailed analysis of the interactions between this compound and the receptor.

Key Residues and Binding Pocket Architecture

The crystal structure of the P2Y12R-2MeSADP complex identified several key amino acid residues that are crucial for agonist binding. nih.gov The binding pocket for this compound is located within the transmembrane helices of the receptor. nih.gov

Key interactions include:

Hydrogen Bonds: The 3'-hydroxyl group of the ribose moiety of this compound forms a hydrogen bond with the main chain carbonyl of Cys97. nih.gov The β-phosphate group interacts with the main chain NH group of Cys175. nih.gov

Ionic Interactions: The 5ʹ-diphosphate group of this compound forms ionic interactions with key basic residues within the P2Y12 receptor. oup.com

Hydrophobic Interactions: The adenine ring of this compound engages in hydrophobic interactions with surrounding residues. ashpublications.org

Specific Residue Interactions: His187 in transmembrane helix 5 (TM5) is critical for agonist binding, forming a hydrogen bond with the 2'-hydroxyl group of the ribose. ashpublications.orgashpublications.org Mutations at this position, such as His187Gln, have been shown to disrupt receptor activation. ashpublications.org Other important residues for P2Y12 function that are implicated in ADP-induced activation include Cys17, Cys97, Cys175, and Cys270. tandfonline.com

The table below summarizes the key residues of the P2Y12 receptor involved in the interaction with this compound.

ResidueLocationInteraction with this compound
Cys97Transmembrane Helix 3Hydrogen bond with the 3'-hydroxyl of ribose. nih.gov
Cys175Extracellular Loop 2Interaction with the β-phosphate group. nih.gov
His187Transmembrane Helix 5Hydrogen bond with the 2'-hydroxyl of ribose. ashpublications.orgashpublications.org
Key Basic ResiduesTransmembrane HelicesIonic interactions with the 5'-diphosphate group. oup.com

Conformational Changes Induced by this compound Binding

The binding of this compound induces significant conformational changes in the P2Y12 receptor, transitioning it from an inactive to an active state. nih.govresearchgate.net These changes are most pronounced in the extracellular regions and the transmembrane helices. nih.gov

Upon agonist binding, the extracellular tips of transmembrane helices VI and VII move inwards, towards the center of the seven-transmembrane bundle. researchgate.net This movement effectively closes a "lid" over the binding pocket, trapping the agonist inside. nih.govresearchgate.net This "lid" closure is a key feature of receptor activation. researchgate.net

G Protein Coupling and Intracellular Signaling Pathways

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi family of G proteins. tandfonline.comahajournals.orgwikipedia.org The binding of an agonist like this compound to the P2Y12 receptor triggers a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated Gi protein. revistaavft.com

This activation of the Gi protein leads to the dissociation of its α (Gαi) and βγ (Gβγ) subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. thieme-connect.comahajournals.org This reduction in cAMP is a key signaling event in platelet activation. thieme-connect.com

The Gβγ subunit, in turn, activates other downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway. tandfonline.comrevistaavft.com The activation of both the Gαi and Gβγ signaling cascades is essential for the full physiological response to ADP and its analogs, ultimately leading to platelet aggregation. ashpublications.orgmdpi.com Studies have shown that co-activation of the Gi-coupled P2Y12 receptor and the Gq-coupled P2Y1 receptor is necessary for robust platelet aggregation. thieme-connect.commdpi.com

Gαi-Coupled Receptor Activation and Downregulation of Adenylyl Cyclase

This compound is a potent agonist for P2Y receptors, particularly the P2Y12 receptor, which is central to platelet activation. medchemexpress.commedchemexpress.com The P2Y12 receptor is a G protein-coupled receptor (GPCR) that is primarily linked to the Gαi family of inhibitory G proteins. nih.govunc.edu The binding of an agonist like this compound induces a conformational change in the P2Y12 receptor, which facilitates its interaction with and activation of the Gαi protein. researchgate.net

Once activated, the Gαi subunit dissociates from its Gβγ dimer and inhibits the enzyme adenylyl cyclase. nih.govresearchgate.net This enzyme is responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), an essential intracellular second messenger. nih.gov Consequently, the activation of the P2Y12 receptor by this compound leads to a significant reduction in intracellular cAMP levels. medchemexpress.comnih.gov This inhibitory effect on cAMP accumulation is a hallmark of P2Y12 receptor activation. medchemexpress.comthieme-connect.com

Studies have shown that in human platelets, this compound effectively inhibits the accumulation of cAMP that is stimulated by agents like prostaglandin E1 or forskolin. medchemexpress.commedchemexpress.comresearchgate.net This decrease in cAMP is a critical step in the signaling cascade that leads to platelet aggregation. medchemexpress.commedchemexpress.com Patients with defective P2Y12 receptors show impaired abilities to inhibit adenylyl cyclase activity in response to ADP. nih.gov The potency of this compound is highlighted by its low nanomolar EC50 value for the human P2Y12 receptor. medchemexpress.commedchemexpress.com

Receptor/EnzymeAgonist/ModulatorEffectCell Type/SystemCitation
P2Y12 Receptor This compoundActivation (EC50 ≈ 5 nM)Human medchemexpress.commedchemexpress.com
Adenylyl Cyclase This compound (via P2Y12)InhibitionHuman Platelets medchemexpress.commedchemexpress.comresearchgate.net
cAMP Levels This compoundDecreaseHuman Platelets medchemexpress.comresearchgate.net
Adenylyl Cyclase ADPInhibitionWild-type mouse platelets nih.gov
cAMP Levels ForskolinIncreaseWashed human platelets researchgate.net

Gαq-Coupled Receptor Activation and Phospholipase C/Calcium Mobilization

While this compound is a highly potent agonist for the Gαi-coupled P2Y12 receptor, the complete physiological response, such as platelet aggregation, involves a coordinated effort with Gαq-coupled receptors, primarily the P2Y1 receptor. unc.eduashpublications.org The endogenous agonist ADP activates both P2Y1 and P2Y12 receptors. nih.gov

The P2Y1 receptor is coupled to the Gαq family of G proteins. nih.gov Activation of Gαq stimulates the enzyme phospholipase C (PLC), which hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.gov This rapid, transient increase in intracellular Ca2+ is responsible for initiating platelet shape change and a preliminary, reversible phase of aggregation. nih.gov

Although this compound has a much higher potency for P2Y12, it also acts as an agonist at the human P2Y1 receptor, albeit with a lower potency (pEC50 of 8.29). medchemexpress.commedchemexpress.com Therefore, its activity can contribute to Gαq-mediated signaling. However, studies using selective antagonists have been crucial in dissecting the distinct roles of the P2Y1 (Gαq/PLC/Ca2+) and P2Y12 (Gαi/adenylyl cyclase) pathways. thieme-connect.com For instance, antagonists of the P2Y1 receptor inhibit platelet shape change but have a weaker effect on the aggregation sustained by P2Y12 activation. thieme-connect.com This demonstrates that while calcium mobilization via Gαq is vital for initiation, it is not sufficient for the full response, which requires the synergistic input from the Gαi pathway activated by agonists like this compound. ashpublications.org

Modulation of Downstream Effectors (e.g., Rap1b, αIIbβ3 integrins, Akt, ERK, PKCδ)

The signaling pathways initiated by this compound's activation of the P2Y12 receptor converge on several critical downstream effector molecules that execute the final cellular functions, such as platelet aggregation. The Gαi pathway, through the inhibition of adenylyl cyclase and subsequent reduction in PKA activity, along with signals from the Gβγ subunit, leads to the activation of key targets.

One of the most important downstream effectors is the phosphoinositide 3-kinase (PI3K). nih.govnih.gov Gβγ subunits released from Gαi activation stimulate PI3K, which in turn leads to the phosphorylation and activation of the serine/threonine kinase Akt (also known as protein kinase B). nih.govnih.gov The PI3K/Akt pathway is essential for the stabilization of platelet aggregation. nih.gov

The activation of PI3K also leads to the activation of the small GTPase Rap1b. nih.govashpublications.org Rap1b is a crucial regulator of integrin activation. ashpublications.org Its activation is a necessary step in the "inside-out" signaling that converts the αIIbβ3 integrin (the fibrinogen receptor) from a low-affinity to a high-affinity state. ashpublications.orgrevistaavft.com This conformational change enables αIIbβ3 to bind fibrinogen, which acts as a bridge between platelets, leading to the formation of stable platelet aggregates. ashpublications.org

The extracellular signal-regulated kinase (ERK) and protein kinase C delta (PKCδ) are other signaling molecules that can be modulated downstream of P2Y12 activation, contributing to the complex web of interactions that fine-tune the platelet response.

Upstream SignalDownstream EffectorKey FunctionCitation
P2Y12 (Gαi) PI3KActivation nih.govnih.gov
PI3K Akt (Protein Kinase B)Phosphorylation/Activation nih.govnih.gov
PI3K-dependent Rap1bActivation nih.govashpublications.org
Rap1b αIIbβ3 integrinConformational change to high-affinity state ashpublications.orgrevistaavft.com
αIIbβ3 integrin Fibrinogen BindingPlatelet Aggregation ashpublications.org

Interplay and Coactivation of Multiple G Protein-Coupled Receptors

The robust and sustained aggregation of platelets in response to ADP is a classic example of synergistic signaling that requires the coactivation of two distinct G protein-coupled receptors: the Gαq-coupled P2Y1 receptor and the Gαi-coupled P2Y12 receptor. unc.eduashpublications.org While this compound is a highly selective and potent agonist for P2Y12, understanding its role requires acknowledging this receptor interplay. medchemexpress.commedchemexpress.comunc.edu

The activation process is biphasic and cooperative:

Initiation (via P2Y1/Gαq): The initial signal is mediated by the P2Y1 receptor. Its activation leads to PLC stimulation, IP3 generation, and a rapid Ca2+ mobilization. nih.gov This pathway is primarily responsible for the initial platelet shape change and a weak, reversible aggregation. unc.edunih.gov

Amplification and Stabilization (via P2Y12/Gαi): The signal is then greatly amplified and sustained by the P2Y12 receptor, potently activated by this compound. ashpublications.org The P2Y12-mediated inhibition of adenylyl cyclase and decrease in cAMP levels are essential to overcome the inhibitory effects of cAMP on platelet activation. nih.govnih.gov This pathway, through effectors like PI3K and Rap1b, leads to the full activation of αIIbβ3 integrins, securing firm, irreversible aggregation. nih.govashpublications.org

Experimental evidence strongly supports this model. Platelets lacking a functional P2Y12 receptor exhibit normal shape change in response to ADP (a P2Y1-mediated effect) but show severely impaired aggregation. nih.gov Conversely, blocking the P2Y1 receptor prevents the initial shape change and results in only weak, delayed aggregation mediated by P2Y12. thieme-connect.com Therefore, the powerful pro-aggregatory effect of this compound is fully realized through its potentiation of the initial signals generated by co-activated Gαq-coupled pathways, demonstrating a critical interplay between multiple GPCRs. ashpublications.orgahajournals.org

Agonist Potency and Efficacy across Species (e.g., human, mouse, dog, cat, rat)

2-Methylthioadenosine diphosphate (this compound) is a potent agonist for purinergic P2Y receptors, demonstrating varying potencies and efficacies across different species. medchemexpress.commedchemexpress.com

Human: In human platelets, this compound is a powerful aggregating agent. medchemexpress.commedchemexpress.com It is significantly more potent than adenosine diphosphate (ADP) in inducing platelet aggregation. mdpi.com For the human P2Y1 receptor, this compound exhibits a pEC50 of 8.29. medchemexpress.commedchemexpress.com At the human P2Y12 receptor, it has an EC50 of 5 nM. medchemexpress.commedchemexpress.com Furthermore, for the human P2Y13 receptor, the EC50 is 19 nM. medchemexpress.commedchemexpress.com Studies have shown that this compound is more potent than ADP and ADPβS for immediate signaling events at the human P2Y13 receptor. mdpi.com

Mouse: In mice, this compound is a potent agonist at the P2Y13 receptor with an EC50 of 6.2 nM. medchemexpress.commedchemexpress.com Unlike in humans, ADP and this compound have similar potency at rodent P2Y13 receptors. mdpi.com

Dog and Cat: this compound induces concentration-dependent aggregation of platelets in both dogs and cats and is significantly more potent than ADP in both species. mdpi.com The pEC50 for this compound in dog platelets is 8.50 ± 0.26 and in cat platelets is 8.24 ± 0.16. mdpi.com

Rat: In rat platelets, this compound is a potent agonist of ADP receptors, inducing platelet shape change and aggregation. nih.gov For the rat P2Y6 receptor, this compound has a pEC50 of 5.75. medchemexpress.commedchemexpress.com In rat cerebrocortical cultures, the agonist-response profile was this compound > 2-MeSATP > ADP > ATP. nih.gov

Interactive Data Table: Agonist Potency of this compound Across Species and Receptors

Species Receptor Potency (EC50/pEC50)
Human P2Y1 pEC50: 8.29 medchemexpress.commedchemexpress.com
Human P2Y12 EC50: 5 nM medchemexpress.commedchemexpress.com
Human P2Y13 EC50: 19 nM medchemexpress.commedchemexpress.com
Mouse P2Y13 EC50: 6.2 nM medchemexpress.commedchemexpress.com
Dog Platelets pEC50: 8.50 ± 0.26 mdpi.com
Cat Platelets pEC50: 8.24 ± 0.16 mdpi.com
Rat P2Y6 pEC50: 5.75 medchemexpress.commedchemexpress.com

Comparison with Endogenous Adenosine Diphosphate (ADP)

This compound is a synthetic analogue of ADP and consistently demonstrates higher potency at several P2Y receptors. medchemexpress.commedchemexpress.commdpi.com In human, dog, and cat platelets, this compound is significantly more potent than ADP at inducing aggregation. mdpi.com For instance, the pEC50 of this compound in human platelets is 8.02 ± 0.20, compared to 6.02 ± 0.09 for ADP. mdpi.com This increased potency is also observed at specific human P2Y receptors, such as the P2Y1 and P2Y12 receptors. medchemexpress.commedchemexpress.comguidetopharmacology.org

While both this compound and ADP act on P2Y1, P2Y12, and P2Y13 receptors, their relative potencies can differ depending on the receptor subtype and the species. mdpi.comguidetopharmacology.org For example, at the human P2Y13 receptor, this compound is more potent than ADP for immediate signaling events. mdpi.com However, in rodents, ADP and this compound show similar potency at the P2Y13 receptor. mdpi.com

Interactions with Other Purinergic Agonists and Antagonists

The interaction of this compound with other nucleotide analogues helps to characterize the pharmacology of P2Y receptors.

2-MeSATP: The agonist potency of 2-MeSATP is generally less than or similar to this compound at P2Y1 receptors. nih.govnih.gov In Jurkat cells transfected with the bovine P2Y1-receptor, the rank order of potency was 2-MeSADP > 2-ClATP > ADP = 2-MeSATP. nih.gov Crystal structures of the human P2Y12 receptor have been solved in complex with both this compound and 2-MeSATP, providing insight into their binding modes. nih.govnih.gov

ADPβS: This is another stable analogue of ADP. At the P2Y12 receptor, the order of potency is generally this compound >> ADP > ADPβS. guidetopharmacology.orguliege.be At the P2Y13 receptor, this compound is more potent than ADPβS for immediate signaling events in humans. mdpi.com

ATPγS: The potency of ATPγS as a P2Y agonist is typically lower than that of this compound and ADP. nih.govjci.org

The effects of this compound are often studied in the presence of various non-nucleotide antagonists to identify the specific receptor subtypes involved.

AZD1283: This is a non-nucleotide antagonist of the P2Y12 receptor. nih.govrevistaavft.com Structural studies have revealed that this compound and AZD1283 occupy one of two ligand-binding pockets in the P2Y12 receptor. revistaavft.com AZD1283 causes parallel rightward shifts in the concentration-response curves for this compound in cAMP inhibition assays. nih.gov

Ticagrelor: Ticagrelor is a reversible P2Y12 antagonist. capes.gov.brnih.gov It competitively inhibits the binding of [33P]2MeS-ADP to the P2Y12 receptor. capes.gov.brnih.gov The mode of inhibition by ticagrelor depends on the agonist used; it shows competitive inhibition of this compound-induced signaling but apparent non-competitive inhibition of ADP-induced signaling. nih.govopenaccessjournals.com

MRS2179: A selective P2Y1 receptor antagonist, MRS2179 is used to distinguish P2Y1-mediated effects from those of other P2Y receptors. caymanchem.com It partially inhibits this compound-induced platelet aggregation in humans, dogs, and cats. mdpi.com MRS2179 also reduces phospholipase C activity induced by this compound in turkey erythrocyte membranes. caymanchem.com

MRS2395: This is a P2Y12 receptor antagonist. portlandpress.comresearchgate.net In rat mesenteric arteries, MRS-2395 did not significantly affect this compound-induced contraction, suggesting a minor role for P2Y12 in this response. portlandpress.com

MRS2211: An antagonist of the P2Y13 receptor, MRS2211 has been used to investigate the role of this receptor in various cellular processes. biorxiv.orgnih.gov In MIN6c4 insulinoma cells, MRS2211 completely reversed the reduction in cell viability and proliferation caused by this compound. nih.gov In rat mesenteric arteries, MRS-2211 partially inhibited this compound-induced contraction. portlandpress.com

Reactive Blue 2: This compound is a non-selective P2Y receptor antagonist. researchgate.netnih.gov It has been shown to antagonize the effects of this compound at the P2Y12 receptor. researchgate.net

Interactive Data Table: Antagonists and their Interaction with this compound

Antagonist Target Receptor Observed Interaction with this compound
AZD1283 P2Y12 Occupies a binding pocket with this compound; causes parallel rightward shifts in concentration-response curves. nih.govrevistaavft.com
Ticagrelor P2Y12 Competitively inhibits binding of [33P]2MeS-ADP; shows competitive inhibition of this compound-induced signaling. capes.gov.brnih.govopenaccessjournals.com
MRS2179 P2Y1 Partially inhibits this compound-induced platelet aggregation; reduces this compound-induced phospholipase C activity. mdpi.comcaymanchem.com
MRS2395 P2Y12 No significant effect on this compound-induced contraction in rat mesenteric arteries. portlandpress.com
MRS2211 P2Y13 Reverses this compound-induced reduction in cell viability; partially inhibits this compound-induced contraction. portlandpress.comnih.gov
Reactive Blue 2 Non-selective P2Y Antagonizes the effects of this compound at the P2Y12 receptor. researchgate.net

Thienopyridines are a class of antiplatelet drugs that act as irreversible antagonists of the P2Y12 receptor.

Clopidogrel active metabolite: The active metabolite of clopidogrel irreversibly inhibits the binding of [33P]-2-Mes-ADP to human platelets. pharmgkb.org This inhibition is selective for ADP-induced platelet aggregation. pharmgkb.org In rat platelets, clopidogrel treatment inhibits the increase in phosphorylation of several proteins following stimulation with this compound. nih.gov The active metabolite of clopidogrel strongly inhibits the binding of [33P]-2MeS-ADP to cells expressing the P2Y12 receptor. nih.gov

Structure Activity Relationships Sar and Analog Development of 2 Mes Adp

Rational Design and Synthesis Strategies for 2-Mes-ADP Analogs

The rational design and synthesis of this compound analogs aim to modify specific regions of the molecule to probe their contribution to receptor binding, activation, and selectivity. These strategies involve targeted alterations to the phosphonate (B1237965) motif, the methylthio group and adenine (B156593) ring, and the ribose ring and phosphate (B84403) chain.

Phosphonate Motif Modifications

Modifications to the phosphonate motif of this compound have been explored to understand the role of the phosphate groups in interacting with P2Y receptors acs.org. These modifications can include altering the number of phosphate groups, introducing phosphonate or other isosteric replacements, or modifying the linkages between the phosphate units and the ribose ring. Studies on acyclic analogs of adenine nucleotides with two phosphate groups on a branched aliphatic chain have shown that the structure of this chain influences antagonist potency at the P2Y1 receptor acs.org. Esterification of one of the phosphate groups or substitution with O-acetyl significantly reduced the antagonist potency at the P2Y1 receptor, highlighting the importance of the charged phosphate groups for interaction acs.org.

Methylthio Group and Adenine Ring Modifications

Alterations to the methylthio group at the 2-position and modifications of the adenine ring are crucial for modulating the activity and selectivity of this compound analogs jci.org. The methylthio group at the 2-position is known to enhance the potency of ADP at certain P2Y receptors, particularly P2Y12. nih.gov. Modifications to this group, such as its removal or replacement with other substituents, can significantly impact receptor affinity and efficacy. Similarly, modifications to the adenine ring, such as substitutions at different positions or alterations to the ring system itself, can influence the interaction with the receptor binding site. For instance, the introduction of a photolabile phenylazide group attached to the purine (B94841) 2 position by a thioether link in AzPET-ADP, an analog of ADP, allowed for photoaffinity labeling studies of platelet ADP receptors nih.gov.

Ribose Ring and Phosphate Chain Variations

Variations in the ribose ring and the phosphate chain are key strategies in developing this compound analogs with altered pharmacological profiles biocrick.comctdbase.orgcenmed.com. The ribose ring provides a scaffold for the adenine base and the phosphate chain, and its conformation can influence how the molecule interacts with the receptor. Conformationally constrained analogs, such as those incorporating a methanocarba (bicyclo[3.1.0]hexane) ring system as a ribose replacement, have been synthesized to lock the molecule in specific conformations, leading to enhanced stability and altered receptor selectivity biocrick.comgoogle.comnih.gov. The length and structure of the phosphate chain are also critical for receptor binding and activation. Variations in the number of phosphate groups (e.g., AMP, ADP, ATP analogs) and modifications to the phosphodiester linkages can dramatically affect potency and selectivity for different P2Y receptor subtypes.

Impact of Chemical Modifications on Receptor Affinity and Selectivity

Chemical modifications to the this compound structure have a profound impact on its affinity and selectivity for different P2Y receptor subtypes acs.orgtocris.comcore.ac.uk. These modifications can lead to analogs that are highly potent and selective agonists or antagonists for specific receptors. For example, while this compound is a potent agonist at P2Y1, P2Y12, and P2Y13 receptors, exhibiting EC50 values in the sub to low nanomolar range, the conformationally constrained (N)-methanocarba-2MeSADP (MRS2365) shows high potency and selectivity for the P2Y1 receptor biocrick.comtocris.commedchemexpress.com. This analog is an extremely potent agonist at the P2Y1 receptor (EC50 = 1.2 ± 0.2 nM or 0.4 nM), but exhibits no agonist activity at the P2Y12 receptor and very low activity at the P2Y13 receptor at concentrations up to 1 μM biocrick.comtocris.commedchemexpress.com.

Studies involving modifications to the phosphate groups have also demonstrated their importance for receptor interaction. Acyclic analogs with two phosphate groups showed varying degrees of P2Y1 receptor antagonist potency depending on the structure of the aliphatic chain linking them to the adenine base acs.org.

The binding mode of this compound to receptors like P2Y12 involves interactions between the charged phosphates and positively charged residues, as well as π-π stacking of the adenine group with aromatic residues spring8.or.jpmdpi.com. Modifications that affect these interactions can alter binding affinity and, consequently, potency and selectivity.

Development of Subtype-Selective Agonists and Antagonists (e.g., (N)-methanocarba-2MeSADP/MRS2365)

The development of subtype-selective agonists and antagonists is a major goal in purinergic receptor research, and this compound has served as a key lead compound for this purpose tocris.comcaymanchem.com. (N)-methanocarba-2MeSADP, also known as MRS2365, is a prime example of a highly successful analog design effort biocrick.comctdbase.orgcaymanchem.com.

MRS2365 is a potent and selective agonist for the P2Y1 receptor biocrick.comtocris.commedchemexpress.comrndsystems.comscispace.com. Its development involved the incorporation of a conformationally constrained (N)-methanocarba ring system in place of the ribose sugar, along with the 2-methylthio modification biocrick.comgoogle.comnih.gov. This structural alteration resulted in a compound with significantly enhanced selectivity for P2Y1 over P2Y12 and P2Y13 receptors biocrick.comtocris.commedchemexpress.com.

Here is a table summarizing the potency of this compound and MRS2365 at different P2Y receptors:

CompoundP2Y1 EC50 (nM)P2Y12 EC50 (nM)P2Y13 EC50 (nM)Selectivity
This compoundSub to low nM biocrick.comSub to low nM biocrick.comSub to low nM biocrick.comLess selective
MRS23650.4 - 1.2 biocrick.commedchemexpress.comNo agonist activity (up to 1 μM) biocrick.comtocris.commedchemexpress.comVery low activity (up to 1 μM) biocrick.comtocris.commedchemexpress.comHighly P2Y1 selective biocrick.comtocris.commedchemexpress.comnih.gov

MRS2365 has proven to be a valuable pharmacological tool for dissecting the specific roles of the P2Y1 receptor in various physiological processes, such as platelet activation nih.govnih.govnih.gov. Its P2Y1 receptor selectivity has been confirmed in human platelets, where it induces shape change but not the sustained aggregation that requires P2Y12 activation biocrick.comnih.gov.

Conformational Flexibility and Ligand-Receptor Dynamics

The conformational flexibility of this compound and its analogs, along with the dynamics of their interaction with P2Y receptors, are critical aspects of their SAR mdpi.commdpi.comnih.govnih.gov. P2Y receptors, like other G protein-coupled receptors (GPCRs), are dynamic proteins that undergo conformational changes upon ligand binding mdpi.com.

Molecular dynamics simulations have been employed to study the binding of this compound to P2Y receptors, providing insights into the key interactions and the conformational adjustments of the receptor mdpi.commdpi.comnih.govnih.gov. These studies suggest that the binding of nucleotide agonists like this compound involves electrostatic interactions between the charged phosphate groups and positively charged residues in the receptor binding pocket, as well as interactions with residues in transmembrane helices and extracellular loops spring8.or.jpmdpi.commdpi.com.

The conformational flexibility of the ligand itself, particularly the ribose ring and the phosphate chain, allows it to adopt different conformations that can be recognized by different receptor subtypes or different functional states of the same receptor mdpi.com. Conformationally constrained analogs, such as MRS2365, are designed to limit this flexibility, thereby favoring interactions with specific receptor conformations and enhancing selectivity biocrick.comgoogle.comnih.gov.

Molecular dynamics simulations of this compound bound to P2Y1R and P2Y12R have suggested different binding poses and receptor conformations induced by the ligand spring8.or.jpmdpi.comnih.gov. These studies highlight the intricate interplay between ligand conformation, receptor flexibility, and the resulting functional outcome (agonist or antagonist activity, and subtype selectivity). The membrane environment can also modulate the ligand-binding propensity and dynamics of P2Y receptors, further influencing the interaction with this compound and its analogs nih.gov.

Preclinical Research Applications and Biological Effects of 2 Mes Adp

Neurobiological and Central Nervous System (CNS) Investigations

The chemical compound 2-Mes-ADP, a potent agonist for P2Y purinergic receptors, has been the subject of preclinical research to investigate its effects on the central nervous system, particularly in the context of injury and regeneration. nih.govmedchemexpress.com Studies have explored its role in locomotor recovery, neuronal regeneration, gene expression modulation, and signaling pathways integral to CNS repair. nih.gov Furthermore, its influence on microglial function highlights its potential to modulate the neuroinflammatory environment. crick.ac.uk

Locomotor Recovery in Spinal Cord Injury (SCI) Models (e.g., mouse T9 crush injury)

In a mouse model of spinal cord injury (T9 crush injury), treatment with this compound has been shown to enhance locomotor recovery. nih.gov Following the injury, mice treated with this compound exhibited a gradual motor recovery beginning 14 days post-injury. karger.com Statistically significant differences in locomotor function, as assessed by the Basso Mouse Scale (BMS) score, were observed between the this compound treated group and a control group at 21, 28, and 42 days after the injury. karger.com By 6 weeks post-injury, the administration of this compound led to a demonstrable recovery of limb motor function. nih.govkarger.com

Studies on Neuronal Regeneration and Axon Remyelination in SCI

Investigations into the histological changes following spinal cord injury have revealed that this compound promotes both neuronal regeneration and axon remyelination. nih.gov These regenerative processes were observed at both 2 and 6 weeks after the initial injury in mouse models. nih.govkarger.com The capacity for remyelination is a critical factor in restoring lost neurological function after CNS injury. nih.gov Spontaneous remyelination is often insufficient to prevent axonal loss and restore function. nih.gov The promotion of remyelination is considered an important component of spinal cord injury regeneration. mdpi.com

Modulation of Gene Expression in CNS Injury (e.g., NeuroD6, Dcx, Mag, Mog, Cnp)

Transcriptome analysis following spinal cord injury in mice has shown that this compound treatment significantly alters gene expression profiles. nih.gov Among the genes affected are those crucial for neuronal apoptosis and regeneration, as well as myelination. nih.govkarger.com

Specifically, in the neuronal apoptosis and regeneration module, the expression patterns of Nefh, NeuroD6, and Dcx were notably altered in the this compound treated group. nih.gov Furthermore, significant changes were observed in the expression of genes that play key roles in the process of myelination, including Mag, Mog, and Cnp. nih.govkarger.com

GeneFunctionEffect of this compound
NeuroD6 Neuronal differentiation and survivalAltered expression pattern nih.gov
Dcx Neuronal migrationAltered expression pattern nih.gov
Mag MyelinationSignificantly changed expression nih.gov
Mog MyelinationSignificantly changed expression nih.gov
Cnp MyelinationSignificantly changed expression nih.gov

Role in Wnt Signaling Pathways in CNS Regeneration

The Wnt signaling pathway has been identified as a critical pathway in the therapeutic effects of this compound in acute spinal cord injury. nih.govkarger.com Wnt signaling is known to regulate progenitor cell fate and proliferation, which are key processes in epimorphic regeneration. sdbonline.org Studies have indicated that the Wnt/β-catenin signaling pathway is activated during regeneration and is necessary for the formation and proliferation of progenitor cells. sdbonline.org The modulation of this pathway by this compound is believed to be a key mechanism through which it enhances recovery from CNS injury. nih.gov

Purinergic Signaling in Cerebral Cortex and Hippocampus

This compound is a selective agonist of P2Y purinergic receptors, specifically P2Y1, P2Y12, and P2Y13. karger.com These receptors are expressed in various regions of the central nervous system, including the cerebral cortex and hippocampus. karger.com Purinergic signaling, mediated by molecules like ATP and adenosine (B11128), plays a neuromodulatory role in the CNS. nih.gov P2Y receptors, which are activated by ATP and ADP, are involved in a variety of cellular processes. nih.gov In the hippocampus, purinergic signaling is known to affect synaptic plasticity, such as long-term potentiation (LTP). nih.gov

Microglial Function and Regulation (e.g., ramification, surveillance, IL-1β release)

Microglia, the resident immune cells of the CNS, are involved in the response to injury and disease. P2Y receptors, particularly P2Y12 and P2Y13, play a role in regulating microglial function. crick.ac.uk P2Y12 receptors are key in directing microglial processes toward sites of injury where ATP and ADP are released. crick.ac.uk P2Y13 receptors are involved in regulating microglial morphology and surveillance of their environment. crick.ac.uk Studies have shown that a lack of P2Y13 receptors leads to less ramified microglia with shorter processes, which reduces their surveillance capacity. crick.ac.uk

Furthermore, purinergic signaling influences the release of inflammatory cytokines from microglia. For instance, the absence of P2Y13 receptors has been associated with a significant increase in baseline interleukin-1β (IL-1β) release. crick.ac.uk The activation of P2X7 receptors by ATP is also a key step in the maturation and release of IL-1β from microglial cells. researchgate.net

Microglial FunctionAssociated P2Y ReceptorEffect of Receptor Modulation
Directed Motility P2Y12Essential for chemotaxis to injury sites crick.ac.uk
Ramification & Surveillance P2Y13Regulates morphology and surveillance capacity crick.ac.uk
IL-1β Release P2Y13Absence increases baseline IL-1β release crick.ac.uk

Cardiovascular System Research (Beyond Platelets)

The purinergic agonist 2-methylthioadenosine diphosphate (B83284) (this compound) has been instrumental in elucidating the complex roles of P2Y receptors in the cardiovascular system, extending beyond its well-known effects on platelet aggregation. Research has focused on its influence on vascular tone, endothelial health, and structural changes within blood vessels.

This compound elicits dual effects on vascular smooth muscle, inducing both contraction and relaxation depending on the specific blood vessel, the presence of a functional endothelium, and the P2Y receptor subtype involved.

Contraction: In human vascular smooth muscle cells (VSMCs), this compound has been shown to stimulate contraction. nih.govlu.se Studies on vessel segments from human internal mammary arteries, their branches, and small veins found that this compound induced dose-dependent contractions. ahajournals.orgahajournals.org This contractile response is primarily mediated by the P2Y12 receptor, as the selective P2Y12 antagonist AR-C67085 effectively blocked the contractions induced by this compound. nih.govlu.seahajournals.org The contractile effect was observed to be most potent in small veins compared to arteries. ahajournals.orgahajournals.org In aortas from angiotensin II-induced hypertensive rats, the contractile response to this compound was found to be augmented compared to control rats. plos.org

Relaxation: Conversely, in rat thoracic aorta rings with a functional endothelium, this compound induces concentration-dependent relaxation. nih.gov This relaxation is entirely dependent on the endothelium, as its mechanical removal abolishes the effect. nih.gov The mechanism involves the activation of nitric oxide (NO) synthase, leading to NO production, while cyclooxygenase pathways are not implicated. nih.gov Pharmacological studies using specific antagonists have demonstrated that this vasodilation is mediated through the activation of the P2Y1 receptor. nih.gov Repeated stimulation with this compound can lead to desensitization of this receptor. nih.gov

Table 1: Vascular Smooth Muscle Cell Responses to this compound

Response Vessel/Cell Type Key Receptor Mechanism Reference
ContractionHuman Internal Mammary Artery & VeinsP2Y12Direct stimulation of VSMCs lu.seahajournals.orgahajournals.org
RelaxationRat Thoracic AortaP2Y1Endothelium-dependent NO release nih.gov

In animal models of hypertension, the regulatory role of the endothelium in response to this compound is altered. A study using male Sprague Dawley rats with angiotensin II-induced hypertension found that the normal endothelium-dependent relaxation induced by this compound was significantly decreased in the aortas of hypertensive rats compared to healthy control rats. nih.gov This impaired relaxation response highlights the endothelial dysfunction characteristic of hypertension. The study also noted that treatment with the anti-platelet drug clopidogrel (B1663587), a P2Y12 antagonist, did not normalize these relaxation responses in the hypertensive rats, suggesting that the pathological changes in endothelial function in this model are complex and not solely reversible by blocking the P2Y12 receptor. plos.orgnih.gov The relaxation in this model was found to be elicited through the activation of both P2Y1 and P2Y12 receptors. nih.gov

Vascular remodeling, a structural alteration of blood vessels often associated with hypertension, involves changes in the thickness of the vessel wall layers, including the media. In the angiotensin II-induced hypertensive rat model, a significant increase in the aortic media thickness, a key indicator of vascular remodeling, was observed. nih.gov While treatment with clopidogrel was effective in preventing this increase in media thickness, it did not restore the altered contractile or relaxation responses to this compound in the aortas of these hypertensive animals. plos.orgnih.gov This suggests that while P2Y12 receptor signaling may contribute to the structural remodeling process in hypertension, other pathways are responsible for the functional vascular responses to agonists like this compound in this pathological state. nih.gov

Table 2: Effects of this compound in Hypertensive Animal Models

Parameter Animal Model Observation Receptors Implicated Reference
Endothelial FunctionAngiotensin II-Hypertensive RatsDecreased endothelium-dependent relaxationP2Y1, P2Y12 nih.gov
Vascular RemodelingAngiotensin II-Hypertensive RatsAssociated with increased media thickness (prevented by clopidogrel, but vascular response to this compound not restored)P2Y12 (implicated in remodeling) plos.orgnih.gov

Other Systemic Preclinical Research Contexts

The utility of this compound as a research tool extends to metabolic and renal systems, where it has helped to characterize the function of P2Y receptors.

The role of purinergic signaling in regulating insulin secretion is an area of active investigation. Studies suggest that P2Y receptors on pancreatic β-cells are involved in modulating glucose homeostasis. d-nb.info Potent P2Y1 agonists have been described as insulin secretagogues in isolated rat pancreas models. d-nb.info However, research using mouse islets has revealed a more complex interaction. In one study, the stable ADP analogue 2-MeSADP, when applied alone, had no effect on insulin secretion. nih.gov Yet, when used with selective antagonists, it helped to unmask opposing roles for two different ADP receptors: stimulation of insulin secretion via P2Y1 receptors and inhibition via P2Y13 receptors. nih.gov This indicates that ADP, acting through different P2Y receptor subtypes, can have a dual regulatory function in the pancreas. nih.gov The P2Y1 receptor, in particular, appears to be part of a negative feedback loop for the control of insulin secretion. d-nb.info

In renal research, this compound has been used to identify the functional P2 receptor subtypes in podocytes, which are critical cells in the kidney's filtration barrier. nih.gov Studies on freshly isolated glomeruli from Sprague-Dawley rats have used this compound as a potent agonist for P2Y1, P2Y12, and P2Y13 receptors to probe purinergic signaling. nih.gov Application of this compound to podocytes induced a rapid and transient increase in intracellular calcium. nih.gov Through the use of various agonists and specific antagonists, researchers concluded that P2Y1 receptor signaling is the predominant P2Y purinergic pathway in these cells. nih.govnih.gov Immunohistochemical analysis further confirmed a high expression of P2Y1 receptors in podocytes. nih.govnih.gov These findings suggest that the P2Y1 receptor may play a significant role in the pathogenesis of glomerular injury and could be a potential therapeutic target for certain kidney diseases. nih.govnih.gov

Table 3: P2 Receptor Profiling in Rat Renal Podocytes

Parameter Model System Agonist/Tool Key Finding Reference
Calcium FluxIsolated Rat Glomeruli PodocytesThis compoundInduced a rapid, transient increase in intracellular calcium nih.gov
Receptor IdentificationIsolated Rat Glomeruli PodocytesThis compound & various antagonistsP2Y1 is the predominant functional P2Y receptor subtype nih.govnih.gov

Enteric Nervous System Studies (e.g., P2Y13 receptor null mice)

Research into lipid-induced enteric neuropathy has utilized P2Y13 receptor null mice (P2Y13-/-) to investigate the role of the P2Y13 receptor. In a study comparing P2Y13-/- mice and their wild-type littermates (P2Y13+/+), it was observed that a high-fat diet (HFD) over six months led to a significant loss of myenteric neurons in the ileum and colon of P2Y13+/+ mice, a phenomenon not seen in the P2Y13-/- mice researchgate.netnih.gov.

To further explore the mechanisms, primary cultures of myenteric neurons from both mouse strains were exposed to palmitic acid (PA), a saturated fatty acid. PA exposure induced a loss of myenteric neurons in cultures from P2Y13+/+ mice, but neurons from P2Y13-/- mice were unaffected. This PA-induced neuronal loss in wild-type mice was prevented by the P2Y13 receptor antagonist MRS2211 researchgate.netnih.gov.

Interestingly, when the P2Y13 receptor agonist this compound was applied to these neuronal cultures, it produced no change in the survival of the cultured neurons researchgate.netnih.gov. This finding suggests that while the P2Y13 receptor is critically involved in mediating HFD- and PA-induced myenteric neuronal loss, direct agonism by this compound under the studied in vitro conditions does not replicate the neurotoxic effect. The results point towards a potential constitutive activation of the P2Y13 receptor by endogenous ligands or factors present in the HFD/PA context, which leads to neuronal apoptosis researchgate.netnih.gov.

Table 1: Effect of P2Y13 Receptor Modulators on Myenteric Neuron Survival
Experimental ConditionMouse GenotypeObserved Effect on Myenteric NeuronsReference
High-Fat Diet (HFD)P2Y13+/+Significant neuronal loss researchgate.netnih.gov
High-Fat Diet (HFD)P2Y13-/-No neuronal loss researchgate.netnih.gov
Palmitic Acid (PA) Exposure (in vitro)P2Y13+/+Neuronal loss researchgate.netnih.gov
Palmitic Acid (PA) Exposure (in vitro)P2Y13-/-Unaffected researchgate.netnih.gov
This compound Exposure (in vitro)P2Y13+/+ & P2Y13-/-No change in survival researchgate.netnih.gov

Retinal Pigmented Epithelial Cell Research (e.g., ABCA4-/- mouse model)

The ABCA4-/- mouse model is used for studying Stargardt's disease, an early-onset retinal degeneration. A key pathological feature in the retinal pigmented epithelial (RPE) cells of this model is an elevated lysosomal pH, which impairs the function of enzymes responsible for degrading waste products and contributes to the accumulation of lipofuscin nih.gov.

In this context, the role of the P2Y12 receptor, which is expressed in RPE cells, has been investigated. Research using the human RPE cell line ARPE-19 demonstrated that the P2Y12 receptor is involved in regulating lysosomal pH. Specifically, the application of the P2Y12 agonist this compound (at a concentration of 10 μM) resulted in an elevation of lysosomal pH in these cells. This effect was counteracted by the P2Y12 receptor antagonist Ticagrelor (B1683153), which lowered the lysosomal pH in cells that had been treated with this compound. These findings identify the P2Y12 receptor as a potential therapeutic target for modulating lysosomal function in RPE cells and highlight the utility of this compound as a tool to probe this pathway.

Table 2: Effect of this compound on Lysosomal pH in ARPE-19 Cells
CompoundTarget ReceptorEffect on Lysosomal pHReference
This compound (10 μM)P2Y12Increased pH
Ticagrelor (20 μM) + this compoundP2Y12 (Antagonist)Lowered pH relative to this compound alone

Axon Initial Segment Development Modulation

The axon initial segment (AIS) is a crucial neuronal domain for initiating action potentials. Its development involves the precise accumulation of specific proteins, including ankyrinG, βIV-spectrin, and voltage-gated sodium channels. Studies have shown that purinergic signaling, particularly through the P2Y1 receptor, plays a significant role in the early stages of AIS development.

In cultured hippocampal neurons, treatment with ADP or the P2Y1 agonist this compound was found to potentiate the expression and accumulation of ankyrinG at the AIS during its initial development (e.g., from 7 to 10 days in vitro). This suggests that activation of the P2Y1 receptor contributes to the proper assembly of the AIS. Conversely, the inhibition or genetic suppression of the P2Y1 receptor leads to a decrease in the accumulation of ankyrinG, βIV-spectrin, and voltage-gated sodium channels at the AIS. Therefore, this compound serves as a valuable pharmacological tool to study and modulate the molecular mechanisms underpinning the formation of this critical neuronal compartment.

Table 3: Role of this compound in Axon Initial Segment (AIS) Development
ModulatorTarget ReceptorEffect on AIS Protein Accumulation (e.g., ankyrinG)Reference
This compoundP2Y1 (Agonist)Potentiates/Increases accumulation
P2Y1 Inhibition/SuppressionP2Y1Decreases accumulation

Advanced Research Methodologies and Techniques Utilizing 2 Mes Adp

Radioligand Binding Assays for Receptor Quantitation and Affinity Determination

Radioligand binding assays are a cornerstone for studying receptor pharmacology, providing quantitative data on receptor density (Bmax) and ligand affinity (Kd or Ki). giffordbioscience.com Tritiated 2-Mes-ADP ([³H]this compound) has been instrumental as a radiolabeled agonist for direct binding studies on the P2Y12 receptor. thieme-connect.comnih.gov

These assays are typically performed by incubating membranes or intact cells expressing the receptor of interest with the radioligand. nih.govgiffordbioscience.com In saturation binding experiments, increasing concentrations of [³H]this compound are used to determine the Kd, representing the radioligand's affinity, and the Bmax, which quantifies the total number of specific binding sites. giffordbioscience.com For instance, studies on washed human platelets using [³H]2MeSADP demonstrated a single high-affinity receptor population with a dissociation constant (KD) of 0.6 ± 0.2 nM. thieme-connect.com

Competition binding assays are also widely used. In this format, a fixed concentration of a radioligand is co-incubated with varying concentrations of an unlabeled compound (the competitor), such as this compound. giffordbioscience.com These experiments are crucial for determining the binding affinity (Ki) of unlabeled ligands. giffordbioscience.com For example, in studies using the radiolabeled antagonist [¹²⁵I]MRS2500 to label the P2Y1 receptor, this compound competed for binding with a Ki value of 46.5 ± 1.7 nM on human platelets and 70 ± 30 nM on Sf9 cells expressing the receptor. unc.edu These assays have also been critical in evaluating the effects of therapeutic agents. For example, platelets from patients treated with the P2Y12 antagonist clopidogrel (B1663587), as well as from a patient with an inherited P2Y12 defect, showed a drastically reduced number of high-affinity binding sites for [³H]-2-MeS-ADP. ahajournals.org

RadioligandPreparationReceptorKi / Kd ValueReference
[³H]2MeSADPWashed Human PlateletsP2Y12Kd: 0.6 ± 0.2 nM thieme-connect.com
[¹²⁵I]MRS2500Human PlateletsP2Y1Ki: 46.5 ± 1.7 nM (for this compound) unc.edu
[¹²⁵I]MRS2500Sf9 cells expressing P2Y1P2Y1Ki: 70 ± 30 nM (for this compound) unc.edu
[³H]MRS2279Purified Human P2Y1 ReceptorP2Y1Ki: > 10 µM (for this compound) nih.govdoi.org

Functional Cell-Based Assays

Functional assays are essential to move beyond binding affinity and characterize the cellular response initiated by a ligand. This compound is extensively used as an agonist in a variety of cell-based assays to probe the signaling cascades downstream of P2Y receptors.

The P2Y12 and P2Y13 receptors are coupled to the inhibitory G protein, Gi. ashpublications.orgmedchemexpress.com Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP). thieme-connect.comashpublications.org Consequently, measuring the reduction in forskolin- or prostaglandin (B15479496) E1 (PGE1)-stimulated cAMP levels is a standard functional assay for Gi-coupled P2Y receptor activity. nih.govmedchemexpress.comcaymanchem.com

In this assay, cells or platelets are typically pre-treated with an adenylyl cyclase activator like PGE1, followed by the addition of this compound. medchemexpress.comcaymanchem.com The resulting cAMP levels are then quantified, often using radioimmunoassays or other sensitive detection methods. thieme-connect.com Studies have shown that this compound is a powerful inhibitor of cAMP accumulation in platelets. medchemexpress.commedchemexpress.comcaymanchem.com For example, in platelet-rich plasma from control subjects, this compound inhibited adenylate cyclase with a half-maximal effective concentration (ED₅₀) of 4.4 ± 1.2 nM. ahajournals.org This assay is also used to test the potency of P2Y12 antagonists, which are expected to block the inhibitory effect of this compound on cAMP accumulation. thieme-connect.comnih.gov

AgonistSystemEffectPotency (EC₅₀/ED₅₀)Reference
This compoundHuman PlateletsInhibits PGE1-stimulated cAMP accumulationED₅₀: 4.4 ± 1.2 nM ahajournals.org
This compoundCerebellar AstrocytesInhibits isoproterenol-induced cAMP accumulationIC₅₀: 46 ± 13 nM core.ac.uk
ADPHuman PlateletsInhibits forskolin-stimulated cAMP levelsEC₅₀: ~0.3 µM thieme-connect.com

In contrast to the Gi-coupled P2Y12 receptor, the P2Y1 receptor is coupled to the Gq protein. ashpublications.orgnih.gov Activation of the P2Y1 receptor by agonists such as this compound stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (InsP₃) and a subsequent release of calcium (Ca²⁺) from intracellular stores. nih.govnih.gov

This increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is commonly measured using fluorescent calcium indicators like Fura-2 AM. nih.govnih.gov Cells are loaded with the indicator, and upon stimulation with this compound, the change in fluorescence is monitored using a spectrofluorometer or fluorescence microscopy. thieme-connect.comnih.gov Research in glioma C6 cells demonstrated that this compound is a highly potent agonist for inducing Ca²⁺ mobilization, with a half-maximal effective concentration (EC₅₀) of 20 nM. nih.gov This assay has been used to establish the rank order of potency for various P2Y agonists and to study the involvement of specific receptor subtypes by using selective antagonists. core.ac.uknih.gov For instance, in cerebellar astrocytes, this compound was shown to evoke Ca²⁺ transients even in the presence of a P2Y1 antagonist, suggesting the involvement of other ADP-sensitive receptors. core.ac.uk

AgonistCell TypeEffectPotency (EC₅₀)Reference
This compoundGlioma C6 CellsCa²⁺ Mobilization20 nM nih.gov
This compoundHuman 1321N1 Astrocytoma Cells (expressing hP2Y1)Ca²⁺ Mobilization13 nM guidetopharmacology.orgguidetopharmacology.org
ADPGlioma C6 CellsCa²⁺ Mobilization84 nM nih.gov
ATPGlioma C6 CellsCa²⁺ Mobilization4.5 µM nih.gov

To directly measure the activation of G proteins by a receptor, [³⁵S]GTPγS binding assays are frequently employed. researchgate.net This assay relies on the principle that upon receptor activation, the associated G protein releases GDP and binds GTP. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, can bind in its place, and the incorporation of radioactivity into cell membranes is measured as an index of G protein activation. researchgate.netnih.gov

This technique has been crucial for studying Gi-coupled P2Y receptors. researchgate.net In membranes from cells expressing P2Y12 or in rat brain sections, this compound stimulates [³⁵S]GTPγS binding. thieme-connect.comresearchgate.net One study found that a submaximal concentration of 0.1 µM this compound induced an approximate 3-fold increase in [³⁵S]GTPγS binding in platelet membranes. thieme-connect.com The specificity of this response can be confirmed by its inhibition with P2Y12-selective antagonists. thieme-connect.com The assay has been used to establish that the P2Y receptor subtype mediating 2-MeSADP-stimulated [³⁵S]GTPγS binding in rat brain corresponds pharmacologically to the P2Y12 receptor. researchgate.net

AgonistPreparationReceptor TargetFindingReference
This compoundRat Brain SectionsP2Y12-likeStimulated [³⁵S]GTPγS binding researchgate.net
This compound (0.1 µM)Human Platelet MembranesP2Y12~3-fold increase in [³⁵S]GTPγS binding thieme-connect.com
This compoundCHO cells expressing hP2Y12hP2Y12Stimulated [³⁵S]GTPγS binding nih.gov

The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a specific method for assessing the functional status of the platelet P2Y12 receptor. researchgate.netfritsmafactor.com VASP is an intracellular protein that is phosphorylated by protein kinase A, an enzyme activated by cAMP. researchgate.netbiocytex.fr Since P2Y12 activation by agonists like ADP or this compound inhibits the cAMP pathway, it leads to a decrease in VASP phosphorylation (dephosphorylation). researchgate.netbiocytex.fr

This response is typically measured using flow cytometry with a specific monoclonal antibody that recognizes the phosphorylated form of VASP. biocytex.fr In the assay, platelets are incubated with PGE1 to stimulate VASP phosphorylation, and then with ADP to induce dephosphorylation via P2Y12 activation. biocytex.fr The degree of P2Y12 inhibition by therapeutic drugs like clopidogrel can be quantified by measuring the persistence of VASP phosphorylation in the presence of ADP. fritsmafactor.combiocytex.fr The synthetic agonist this compound can also be used in this system to stimulate the P2Y12 receptor. researchgate.netresearchgate.net This assay serves as a reliable marker for P2Y12 reactivity and is used to monitor the effectiveness of antiplatelet therapies. fritsmafactor.com

Structural Biology Techniques

Understanding the precise molecular interactions between this compound and its receptors has been greatly advanced by structural biology, particularly X-ray crystallography. The determination of the crystal structure of the human P2Y12 receptor in complex with this compound has provided unprecedented atomic-level insights into agonist binding and receptor activation. ashpublications.org

These structural studies revealed that this compound binds in a deep, defined pocket within the transmembrane domains of the P2Y12 receptor. ashpublications.orgresearchgate.net The agonist-bound structure shows significant conformational changes compared to antagonist-bound structures, particularly in the extracellular regions which form a "lid" over the binding pocket. researchgate.net For example, the binding of 2-MeSADP is associated with a "closed lid" conformation of the P2Y12 receptor. researchgate.net Specific interactions, such as a hydrogen bond between the His187 residue of the receptor and the 2'-OH group of 2-MeSADP, have been identified as crucial for receptor activation. ashpublications.org These findings not only explain the mechanism of action of agonists but also provide a structural template for the rational design of new and more effective antithrombotic drugs targeting the P2Y12 receptor. researchgate.net

X-ray Crystallography for Ligand-Receptor Complexes

X-ray crystallography has been instrumental in revealing the atomic-level details of how this compound interacts with its receptor. The crystallization of the human P2Y12R in a complex with this compound has provided profound insights into agonist binding and receptor activation.

A key study reported the crystal structure of the human P2Y12R bound to this compound at a resolution of 2.5 Å. rcsb.org This high-resolution structure revealed that this compound, a close analog of the natural agonist ADP, binds in a pocket formed by residues from several transmembrane helices (III, IV, V, VI, and VII), as well as the second extracellular loop (ECL2) and the N-terminus. nih.gov The binding of this compound induces significant conformational changes in the extracellular regions of the receptor when compared to antagonist-bound structures. rcsb.org This structural data answered long-standing questions about how agonists are recognized by the P2Y12R and identified interactions with several residues not previously implicated in agonist binding. rcsb.orgnih.gov The structure, deposited in the Protein Data Bank (PDB) under the accession code 4PXZ, shows the receptor as a chimera of the P2Y12R and soluble cytochrome b562, a technique used to facilitate crystallization. rcsb.orgnih.govpdbj.org

ParameterDetailsSource(s)
PDB ID 4PXZ rcsb.orgnih.gov
Compound This compound (2MeSADP) rcsb.orgox.ac.uk
Receptor Human P2Y12 Receptor (P2Y12R) rcsb.orgnih.gov
Method X-ray Diffraction rcsb.orgox.ac.uk
Resolution 2.50 Å rcsb.orgox.ac.uk
Space Group C 2 2 21 rcsb.org

The crystallographic data highlight a binding site for this compound that is distinct from that of non-nucleotide antagonists, with only partial overlap. nih.gov This discovery provides a structural basis for the different pharmacological profiles of agonists and antagonists and offers a template for the rational design of new P2Y12R modulators.

Molecular Modeling and Docking Studies

Building on the foundation of X-ray crystal structures, molecular modeling and docking studies utilize computational methods to simulate the interaction between this compound and the P2Y12R. These techniques predict the binding orientation of the ligand and identify key amino acid residues involved in the interaction.

Docking studies, often performed with software like the Glide package from the Schrödinger suite, have successfully modeled the binding of this compound into the P2Y12R binding pocket. nih.gov These models are often based on the crystal structure of the receptor, such as the antagonist-bound (PDB ID: 4NTJ) or the this compound-bound (PDB ID: 4PXZ) states. nih.govunimi.it Such studies have confirmed the importance of a bifurcated cavity on the extracellular side of the receptor as the docking site. nih.gov

These computational approaches have been crucial in interpreting experimental data, such as that from site-directed mutagenesis. For instance, modeling the His187Gln mutation, which is associated with a bleeding diathesis, revealed that the histidine at position 187 plays a clear role in agonist binding by forming a hydrogen bond with the 2'-hydroxyl group of this compound and engaging in hydrophobic interactions with the adenine (B156593) moiety. unimi.itashpublications.org The loss of these interactions in the mutant receptor explains its reduced function. unimi.itashpublications.org

Interacting ResidueInteraction TypeSignificanceSource(s)
His187 (TM5) H-bond with 2'-hydroxyl, Hydrophobic with adenineCrucial for agonist binding and receptor activation. Mutation to Gln impairs function. unimi.itashpublications.org
Tyr105 (TM3) π-π stacking with adenine baseKey part of the aromatic binding site for the nucleotide. unimi.it
Asn191 (TM5) H-bonds with adenine baseImportant for anchoring the adenine moiety of the ligand. unimi.it
Arg256 (TM6) Not specifiedImplicated in receptor function post-agonist binding. pnas.org
Arg265 (EL3) Not specifiedContributes to signal generation after agonist binding. pnas.org

These modeling studies provide a dynamic view of the ligand-receptor interaction, highlighting the conformational plasticity of the binding region and helping to explain how different ligands can elicit varied responses. nih.govresearchgate.net

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques have been essential for studying the P2Y12 receptor in controlled cellular and animal systems, with this compound serving as a key pharmacological probe.

Recombinant Receptor Expression Systems (e.g., CHO cells, COS-7 cells, yeast)

To study the P2Y12 receptor in isolation from other platelet components, it is often expressed recombinantly in various host cell lines. Chinese Hamster Ovary (CHO) cells and COS-7 cells (derived from monkey kidney) are frequently used mammalian expression systems because they can perform the complex post-translational modifications necessary for proper protein folding and function. pnas.orgpnas.org

Researchers have successfully expressed wild-type and mutant P2Y12 receptors in both CHO and COS-7 cells. pnas.orgpnas.orgtandfonline.com These recombinant systems are invaluable for:

Binding Assays: Measuring the direct binding of radiolabeled ligands like [³H]this compound or [³³P]this compound to determine receptor expression levels and ligand affinity. pnas.orgpnas.orgashpublications.org

Functional Assays: Assessing receptor activity by measuring downstream signaling events, such as the inhibition of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels, in response to agonist stimulation by this compound. pnas.orgashpublications.org

Mutational Analysis: Characterizing the functional consequences of specific mutations on ligand binding and receptor signaling. pnas.orgashpublications.org

Yeast expression systems, while less common for P2Y12, offer advantages like rapid growth and ease of genetic manipulation, though they may not perform all mammalian-like post-translational modifications. nih.gov The choice of expression system depends on the specific research question, balancing factors like protein yield, cost, and the need for native-like protein processing. nih.gov

Expression SystemKey Features & Use in this compound ResearchSource(s)
CHO Cells Mammalian system capable of correct protein folding and post-translational modifications. Used to stably express wild-type and mutant P2Y12R for functional assays (e.g., cAMP inhibition by this compound) and binding studies. pnas.orgtandfonline.comashpublications.orgashpublications.orgresearchgate.net
COS-7 Cells Mammalian system used for transient expression of P2Y12R constructs. Allows for rapid analysis of receptor mutants and their ability to bind [³H]this compound and respond to agonists. nih.govpnas.orgunc.edu
Yeast (Saccharomyces cerevisiae) Eukaryotic system with rapid growth. Less common for P2Y12 but used for expressing other receptors to compare functional characteristics. Offers high protein yield but glycosylation differs from mammalian cells. nih.gov

Site-Directed Mutagenesis for Receptor Function Elucidation

Site-directed mutagenesis is a powerful technique used to systematically alter the amino acid sequence of the P2Y12 receptor. By changing specific residues and then expressing the mutant receptor in systems like CHO or COS-7 cells, researchers can pinpoint the exact amino acids that are critical for this compound binding and receptor activation.

Numerous studies have used this approach to map the P2Y12R binding pocket. For example, mutagenesis of extracellular cysteine residues revealed that Cys97 and Cys175 are essential for proper receptor expression and likely form a critical disulfide bridge, as mutating them resulted in non-functional receptors that could not bind this compound. pnas.orgashpublications.org In contrast, mutating Cys17 and Cys270 did not significantly alter the receptor's response to this compound, suggesting they are not directly involved in agonist binding but are targets for thiol reagents. ashpublications.org

Other studies have identified residues in the transmembrane domains and extracellular loops as crucial for function. Mutations like Arg256Gln and Arg265Trp resulted in receptors that could still bind this compound but were defective in signaling, indicating these residues are vital for coupling agonist binding to G-protein activation. pnas.org The naturally occurring His187Gln mutation dramatically reduces the receptor's affinity for agonists like this compound, confirming a direct role for His187 in the binding event. unimi.itashpublications.org

Mutated Residue(s)Host SystemKey Finding Regarding this compoundSource(s)
Cys97, Cys175 CHO-K1, Cos7Mutation to Serine/Alanine abolished receptor expression or [³³P]2MeS-ADP binding, indicating an essential disulfide bridge for structural integrity. pnas.orgashpublications.org
Cys17, Cys270 CHO-K1Mutation to Serine did not significantly alter EC50 for this compound, suggesting they are not critical for agonist binding. ashpublications.org
Arg256, Arg265 CHO-K1Mutations to Gln/Trp showed normal this compound binding but defective signaling (cAMP inhibition), indicating a role in signal transduction. pnas.org
His187 -Mutation to Gln led to reduced binding affinity for this compound, confirming its role in the agonist binding site. unimi.itashpublications.org

Transcriptomic Profiling (e.g., RNA-Seq, microarray, quantitative PCR)

Transcriptomic profiling techniques are used to obtain a global snapshot of gene expression in a cell or tissue at a specific moment. While direct studies detailing the full transcriptomic changes in response to this compound stimulation are not widespread, these methods are powerful tools for understanding the downstream consequences of P2Y12 receptor activation.

Microarray Analysis: This technology uses a chip containing thousands of known DNA probes to measure the expression levels of a large number of genes simultaneously. researchgate.net Studies have used microarrays to identify factors that regulate P2Y12 expression itself. For instance, microarray analysis of human macrophages identified a combination of factors that strongly induce P2Y12 mRNA. researchgate.net In the context of clopidogrel response, quantitative PCR (a method to measure specific RNA levels) has been used to correlate P2Y12 protein expression with P2Y12 mRNA levels, although a direct correlation with clopidogrel resistance was not found, suggesting post-transcriptional regulation is important. nih.gov

RNA-Sequencing (RNA-Seq): A more recent and powerful technology, RNA-Seq sequences the entire transcriptome, allowing for the discovery of novel genes, splice variants, and a more precise quantification of gene expression levels over a wider dynamic range compared to microarrays. RNA-Seq has been used to analyze the platelet transcriptome in patients with COVID-19, revealing altered gene expression profiles. ashpublications.org In these studies, functional assays with agonists like this compound were used to correlate the observed transcriptomic changes with platelet function, such as P-selectin expression. ashpublications.org

These technologies offer the potential to uncover the full spectrum of genes regulated by P2Y12 signaling following stimulation with agonists like this compound. Such analyses could reveal novel pathways involved in thrombosis, inflammation, and other physiological processes modulated by the P2Y12 receptor.

Western Blotting for Protein Expression Analysis

Western blotting is a fundamental technique employed to detect and quantify specific proteins from complex mixtures extracted from cells and tissues. In the context of this compound research, this methodology is crucial for elucidating the molecular signaling pathways activated by this P2Y receptor agonist. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein. By analyzing the intensity of the resulting bands, researchers can determine the relative abundance or the phosphorylation (activation) state of key signaling proteins in response to this compound stimulation.

Studies have utilized Western blotting to investigate the downstream effects of this compound in various cell types. For instance, research on human platelets has shown a significant correlation between the protein expression level of the P2Y12 receptor, as quantified by Western blot, and the degree of platelet activation induced by this compound. nih.gov In these studies, the amount of P2Y12 protein was normalized to a housekeeping protein like GAPDH to ensure accurate comparisons between samples. nih.gov

In other cellular systems, such as astrocytoma cells engineered to express the P2Y12 receptor, Western blotting revealed that stimulation with this compound leads to the time-dependent phosphorylation of specific downstream signaling molecules. nih.gov Notably, increased phosphorylation of Akt and c-Jun N-terminal kinases (JNK) was observed, while the expression and phosphorylation of p38 kinase were unaffected. nih.gov This demonstrates the specificity of the signaling cascade initiated by this compound. Furthermore, investigations into endothelial cells have used Western blotting to confirm that this compound, acting as a P2Y13 receptor agonist, does not significantly alter the expression of proteins like nucleolin or the anti-apoptotic protein Bcl-2. plos.org In studies on congestive heart failure in rats, Western blot analysis showed that chronic blockade of the P2Y12 receptor, for which this compound is an activator, led to enhanced phosphorylation of both Akt and endothelial nitric oxide synthase (eNOS). nih.gov

The following table summarizes key findings from studies using Western blotting to analyze protein expression changes following treatment with this compound.

Table 1: Protein Expression Analysis via Western Blotting in Response to this compound

Cell/Tissue Type Target Protein Key Finding Citation
Human Platelets P2Y12 Receptor Protein expression level correlated with the degree of platelet activation by this compound. nih.gov
Human Astrocytoma Cells (P2Y12 expressing) Akt, JNK This compound induced increased phosphorylation. nih.gov
Human Astrocytoma Cells (P2Y12 expressing) p38 Kinase This compound did not induce expression or phosphorylation. nih.gov
Human Umbilical Vein Endothelial Cells (HUVEC) Nucleolin, Bcl-2 This compound did not cause significant changes in protein expression. plos.org

In Vivo Preclinical Model Systems (Non-Human)

Preclinical studies in non-human animal models are indispensable for understanding the physiological and pathophysiological roles of P2Y receptor activation by this compound. These in vivo and ex vivo systems allow for the investigation of complex biological responses that cannot be fully replicated in vitro. Early research utilized this compound in mouse models of stroke to explore its potential for neuroprotection. frontiersin.orgbiorxiv.orgresearchgate.net These studies paved the way for a deeper understanding of its metabolic fate and the activity of its metabolites. frontiersin.orgbiorxiv.org

Platelet Aggregometry in Animal Blood Samples

Platelet aggregometry is a standard ex vivo method used to measure the ability of platelets to clump together in response to an agonist. Blood samples are collected from animal models, and platelet-rich plasma (PRP) is prepared. The addition of this compound to the PRP induces aggregation, which is monitored as a change in light transmittance. This technique is vital for assessing the potency and efficacy of P2Y receptor agonists and antagonists in a setting that closely mimics physiological conditions.

Studies have demonstrated that this compound is a potent agonist for inducing platelet aggregation across different animal species. In comparative studies, this compound consistently showed higher potency than the endogenous agonist ADP in mediating platelet aggregation in blood samples from dogs, cats, and humans. nih.gov For example, the concentration of this compound required to elicit a half-maximal response (EC50) was significantly lower than that for ADP in both canine and feline platelets. nih.gov

Further research in murine models has provided more detailed insights. In studies using platelets from weaver (WV) mice, which have a specific ion channel mutation, this compound-induced platelet aggregation was found to be dramatically impaired compared to wild-type (WT) mice. researchgate.net This highlights the utility of using genetically modified animal models to dissect the specific ionic and signaling pathways involved in this compound-mediated platelet activation.

Table 2: Potency of this compound in Inducing Platelet Aggregation in Animal Models

Animal Species Agonist Potency (pEC50)* Citation
Dog This compound 8.50 ± 0.26 nih.gov
Dog ADP 6.05 ± 0.26 nih.gov
Cat This compound 8.24 ± 0.16 nih.gov
Cat ADP 6.06 ± 0.16 nih.gov

*pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Functional Organ Bath Studies (e.g., aortic rings)

Functional organ bath studies are a cornerstone of classical pharmacology, allowing for the examination of a compound's effect on the contractility of isolated tissues, such as blood vessels. In these experiments, a segment of an artery, like a rat thoracic aortic ring, is mounted in a temperature-controlled bath containing a physiological salt solution and connected to a force transducer. The tissue is typically pre-contracted with an agent like phenylephrine, and then the effect of adding this compound is measured as either relaxation (vasodilation) or further contraction (vasoconstriction).

Research using this technique has shown that this compound induces a concentration-dependent relaxation of pre-contracted rat aortic rings. nih.gov This relaxant effect is dependent on a functional endothelium, as its mechanical removal abolishes the response. nih.gov Further investigation revealed that the relaxation is mediated by the nitric oxide (NO) synthase pathway, as it was inhibited by L-NAME, but not by cyclooxygenase inhibitors like indomethacin. nih.gov This indicates that this compound stimulates endothelial cells to release NO, which then acts on the vascular smooth muscle to cause relaxation. This effect was shown to be mediated through the P2Y1 receptor. nih.gov

Conversely, in a rat model of congestive heart failure (CHF), organ bath experiments revealed that vasoconstriction in response to the P2Y12 activator this compound was increased compared to control animals. nih.gov This suggests that the vascular response to this compound can be altered in pathological states. Human vessel studies, while outside the non-human scope, have also used 2-MeSADP to demonstrate P2Y12-mediated vasoconstriction, highlighting the dual roles this compound can play depending on the specific receptor subtype and vascular bed being studied. ahajournals.org

Table 3: Summary of this compound Effects in Functional Organ Bath Studies

Animal Model/Tissue Pre-treatment/Condition Observed Effect of this compound Mechanism/Receptor Implicated Citation
Rat Thoracic Aortic Rings Phenylephrine pre-contraction Endothelium-dependent relaxation NO-mediated, P2Y1 receptor nih.gov
Rat Thoracic Aortic Rings Endothelium removed Abolished relaxant effect N/A nih.gov
Rat Thoracic Aortic Rings L-NAME (NOS inhibitor) Inhibited relaxation NO synthase pathway nih.gov

Future Research Directions and Conceptual Implications

Elucidating Underexplored P2Y Receptor Subtype Roles

While the role of 2-Mes-ADP in activating P2Y1 and P2Y12 receptors is well-documented, particularly in the context of platelet aggregation, its interaction with other P2Y subtypes remains an area ripe for investigation. mdpi.comguidetopharmacology.org For instance, the P2Y13 receptor, which also recognizes ADP, has been implicated in neuroprotective pathways. nih.govcore.ac.uk Studies utilizing this compound could help to dissect the specific contributions of P2Y13 in various cellular contexts, distinguishing its signaling from that of P2Y1 and P2Y12. nih.gov Furthermore, the compound's activity at P2Y receptors in non-traditional systems, such as in various glial cells and vascular smooth muscle cells, warrants further exploration to uncover novel physiological roles. guidetopharmacology.orgahajournals.org

Advanced Structural Studies for Novel Agonist/Antagonist Design

The availability of high-resolution crystal structures of P2Y receptors in complex with this compound has provided unprecedented insights into agonist binding and receptor activation. oup.comnih.govoup.com These structures reveal distinct conformational changes upon agonist binding compared to antagonist-bound states, highlighting the plasticity of the ligand-binding pocket. nih.govcore.ac.uk Future structural studies should focus on capturing the dynamic process of receptor activation by this compound, potentially employing techniques like cryo-electron microscopy (cryo-EM) to visualize the receptor in different functional states. This knowledge will be instrumental in the structure-based design of novel agonists and antagonists with improved subtype selectivity and desired signaling properties. For example, understanding the subtle differences in the binding pockets of P2Y1 and P2Y12 could facilitate the design of more specific therapeutic agents for thrombotic diseases. oup.com

Investigating this compound's Role in Emerging Purinergic Signaling Contexts

The field of purinergic signaling is continuously expanding, with new roles for P2Y receptors being identified in diverse pathological conditions. nih.gov this compound can serve as a critical probe in these emerging areas. For example, its use in models of neuroinflammation can help clarify the role of specific P2Y receptors on microglia and astrocytes in response to injury or disease. nih.gov In cancer biology, where extracellular nucleotides in the tumor microenvironment are gaining attention, this compound could be used to investigate how P2Y receptor activation on cancer cells or immune cells influences tumor growth and metastasis. nih.gov Additionally, its application in studying metabolic diseases, given the emerging links between purinergic signaling and conditions like diabetes, presents a promising avenue of research. alzdiscovery.org

Development of Advanced Preclinical Models to Mimic Disease States

To better translate findings from basic research to clinical applications, there is a need for more sophisticated preclinical models that accurately recapitulate human diseases. The use of this compound in animal models has already provided valuable insights, for instance, in thrombosis models in dogs and cats, which show similar platelet aggregation responses to humans. mdpi.comresearchgate.net Future research should leverage genetically engineered mouse models, such as those with specific P2Y receptor knockouts or mutations, to dissect the in vivo effects of this compound with greater precision. guidetopharmacology.org Furthermore, the development of humanized mouse models and organ-on-a-chip systems will provide more relevant platforms to study the effects of this compound in a human-like physiological context.

Application of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the cellular responses to this compound is crucial for a comprehensive picture of its effects. The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can reveal the global changes induced by this compound-mediated P2Y receptor activation. For instance, microarray gene expression analysis following this compound treatment has already been used to identify downstream targets like DUSP2, which is involved in neuroprotection. core.ac.uk Future studies could employ RNA sequencing (RNA-seq) to obtain a more comprehensive transcriptomic profile or use phosphoproteomics to map the signaling pathways activated by this compound in an unbiased manner. nih.gov Integrating these multi-omics datasets will provide a holistic view of the purinergic signaling network and may uncover novel drug targets and biomarkers.

Exploration of Specific Molecular Mechanisms for Targeted Research Interventions

A deeper dive into the specific molecular mechanisms downstream of this compound-induced receptor activation is essential for developing targeted therapeutic interventions. This includes identifying the specific G proteins that couple to different P2Y receptors in various cell types and the subsequent signaling cascades they initiate. guidetopharmacology.org For example, while it is known that P2Y1 couples to Gq and P2Y12 to Gi, the precise downstream effectors and their roles in different cellular responses are not fully elucidated. ashpublications.orgnih.gov Research focusing on the phosphorylation events, ion channel modulation, and gene expression changes triggered by this compound will provide a more detailed understanding of its cellular effects. nih.goven-journal.orgnih.gov This knowledge will be critical for designing interventions that can selectively modulate these pathways for therapeutic benefit.

常见问题

Q. What experimental models are suitable for studying 2-MeS-ADP's effects on vascular function?

To evaluate this compound's role in vascular relaxation/contraction, ex vivo aortic ring assays are commonly employed. Pre-contract tissues with phenylephrine (PE, 3 µM) and measure dose-dependent relaxation responses. Use inhibitors like L-NAME (nitric oxide synthase blocker) and indomethacin (cyclooxygenase inhibitor) to isolate endothelial/non-endothelial pathways. For receptor specificity, combine P2Y12 (MRS-2395) and P2Y13 (MRS-2211) antagonists to dissect contributions .

Q. How can researchers assess this compound's stability in biological matrices?

Evaluate enzymatic degradation using human serum incubated with this compound at 37°C. Quantify hydrolysis via HPLC, monitoring peak integration changes over time. Compare with ADP (control) to establish relative stability. For enhanced stability, substitute the Pα oxygen with boronate groups (e.g., this compound(α-B)), which reduces degradation from 16% to 4% in 20 minutes .

Q. What methods validate this compound's receptor specificity in platelet studies?

Use radiolabeled binding assays: incubate platelet-rich plasma (PRP, 1×10⁹ platelets/mL) with [³H]-2-MeS-ADP (5 nM) and competitive inhibitors (e.g., R-99224 or ARL-66096). Measure displacement of radioligand binding via scintillation counting. Specificity for P2Y12 is confirmed if antagonists block >80% of binding .

Advanced Research Questions

Q. How can contradictory data on this compound's receptor subtype activation be resolved?

Conflicting reports on P2Y1 vs. P2Y12/P2Y13 activation arise from tissue-specific receptor expression. For example, in aortic rings, this compound-induced relaxation is mediated by P2Y12/P2Y13, whereas in platelets, P2Y1 dominates. Resolve by:

  • Using selective antagonists (e.g., MRS-2179 for P2Y1).
  • Conducting species-specific receptor profiling (e.g., human vs. rodent P2Y subtypes) .

Q. What strategies optimize this compound's chemical stability for in vivo pharmacokinetic studies?

Modify the phosphate backbone: boronate substitution at Pα increases serum half-life from 23 hours (native this compound) to >24 hours (this compound(α-B)). Test pH stability (e.g., pH 1.4 gastric conditions) via HPLC to ensure oral bioavailability. Validate stability using pseudo-first-order kinetics (rate constant: 2 × 10⁻³ h⁻¹ for this compound(α-B)) .

Q. How to design experiments analyzing this compound's dual role in vascular relaxation and contraction?

In PE-precontracted aortic rings, this compound (100 µM) induces 65±6% relaxation via endothelial-independent pathways. To study contraction, pre-treat tissues with L-NAME/indomethacin and apply this compound (10–100 µM). Measure tension changes via force transducers. Co-application of P2Y12/P2Y13 antagonists eliminates contraction, confirming receptor mediation .

Q. What statistical approaches address variability in this compound dose-response data?

For concentration-response curves (e.g., calcium mobilization assays), use nonlinear regression (log[agonist] vs. response) to calculate EC₅₀ values. Address outliers via Grubbs' test. In platelet aggregation studies, apply one-way ANOVA with post-hoc Tukey tests to compare inhibition rates across treatment groups .

Data Contradiction Analysis

Q. How to interpret discrepancies in this compound's potency across cell types?

Potency varies due to receptor density and coupling efficiency. For example, this compound shows EC₅₀ = 10⁻⁸ M in P2Y12-transfected cells but weaker effects in P2Y1-expressing systems. Normalize data to receptor expression levels (qPCR/Western blot) and use standardized agonist controls (e.g., ADP for P2Y1) .

Q. Why does this compound exhibit opposing effects in vascular vs. platelet studies?

In platelets, this compound activates P2Y12, promoting aggregation via Gi-coupled cAMP suppression. In vascular smooth muscle, P2Y12/P2Y13 activation induces relaxation through nitric oxide-independent pathways. Context-dependent signaling (e.g., tissue-specific G-protein coupling) explains this duality .

Methodological Best Practices

Q. How to standardize this compound binding assays across laboratories?

  • Use Tyrode’s buffer (pH 7.2) for platelet incubations.
  • Pre-wash platelets to remove endogenous ADP.
  • Include non-specific binding controls (5 µM unlabeled this compound).
  • Report data as mean ± SEM with n ≥ 3 independent experiments .

Q. What controls are critical for receptor antagonist studies?

  • Vehicle controls (DMSO <0.1% v/v).
  • Baseline cAMP/cGMP levels (e.g., PGE1-stimulated platelets).
  • Positive controls (e.g., ARL-66096 for P2Y12 inhibition).
  • Validate antagonist specificity via off-target receptor screens .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。